molecular formula C12H11N5O2 B4331208 2-methoxy-4-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether

2-methoxy-4-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether

Cat. No.: B4331208
M. Wt: 257.25 g/mol
InChI Key: QAXDCTUFTKGZAM-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the dimethoxyphenyl group enhances its chemical properties, making it a compound of interest for further research and development.

Preparation Methods

The synthesis of 2-methoxy-4-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether can be achieved through several methods. One common approach involves the cyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate under different experimental settings . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and appropriate solvents to ensure high yields and purity of the final product.

Chemical Reactions Analysis

7-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield amines or alcohols .

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the fields of medicinal chemistry and materials science. It has been studied for its antibacterial, antifungal, and anti-inflammatory activities . Additionally, it has applications in the development of energetic materials due to its high nitrogen content and stability . The compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways .

Comparison with Similar Compounds

7-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine can be compared with other similar compounds such as 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and other triazine derivatives. These compounds share similar structural features and biological activities but differ in their specific functional groups and overall stability . The presence of the dimethoxyphenyl group in 2-methoxy-4-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether provides it with unique properties, such as enhanced solubility and reactivity, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-18-10-4-3-8(5-11(10)19-2)9-6-14-17-7-13-16-12(17)15-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXDCTUFTKGZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=NN=CN3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-4-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether
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2-methoxy-4-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether
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2-methoxy-4-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether
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2-methoxy-4-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether
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2-methoxy-4-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether
Reactant of Route 6
2-methoxy-4-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether

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